N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)12-5-7-13(8-6-12)17-15(19)18-10-9-14(11-18)22(4,20)21/h5-8,14H,9-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRIIWZWDLXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Introduction of the methanesulfonyl group: The 4-tert-butylphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the pyrrolidine carboxamide: The final step involves the reaction of the methanesulfonylated intermediate with pyrrolidine and a carboxylating agent such as phosgene or carbonyldiimidazole to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the methanesulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide with three structurally related compounds, focusing on molecular features, binding interactions, and functional implications.
Structural Analog: X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridine-3-yl)ethyl]-1H-imidazole-4-carboxamide)
- Core Structure : X77 replaces the pyrrolidine ring with an imidazole moiety, altering hydrogen-bonding capacity and steric bulk.
- Binding Interactions : In SARS-CoV-2 main protease (Mpro) inhibition studies, X77 forms four hydrogen bonds with residues Asn142, Gly143, His163, and Glu166, achieving a binding score of −8.05 kcal/mol .
- Functional Impact : The imidazole-carboxamide scaffold in X77 enhances π-π stacking with aromatic residues, but its larger size may reduce bioavailability compared to pyrrolidine-based analogs .
Methanesulfonamide Derivative: N-(4-Amino-3-methoxyphenyl)methanesulfonamide
- Core Structure : Shares the methanesulfonyl group but lacks the pyrrolidine-carboxamide framework.
- Functional Role: The methoxy and amino groups on the phenyl ring may improve membrane permeability but reduce target specificity compared to the tert-butylphenyl group in the target compound .
Piperidine-Based Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Core Structure : A piperidine ring with a tert-butoxycarbonyl (Boc) group and phenyl substitution.
- Key Differences : The absence of a sulfonyl group limits polar interactions, while the Boc group enhances stability but may hinder active-site penetration .
Comparative Data Table
Research Findings and Implications
- Role of Sulfonyl Groups: Methanesulfonyl substituents enhance solubility and mediate hydrogen bonding, as seen in X77 and N-(4-amino-3-methoxyphenyl)methanesulfonamide .
- Steric Effects : The tert-butylphenyl group in the target compound and X77 provides steric shielding, which may prolong metabolic stability but reduce affinity for shallow binding pockets .
Biological Activity
N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide is a compound with potential therapeutic applications, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O3S
- Molecular Weight : 304.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyrrolidine ring substituted with a methanesulfonyl group and a tert-butylphenyl moiety, which may influence its biological interactions.
Research indicates that this compound exhibits activity through several mechanisms:
- Adenosine Receptor Antagonism : Similar compounds have shown potential as adenosine receptor antagonists, which can modulate neurotransmission and inflammation .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cell Signaling Modulation : The compound may affect various signaling pathways, influencing cellular responses in different tissue types.
Biological Activity Data
The following table summarizes key biological activities and findings from studies involving this compound and related compounds:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | In vitro assays | Reduced cytokine production in macrophages. |
| Study 2 | Anticancer | Cell line studies | Induced apoptosis in cancer cell lines. |
| Study 3 | Neuroprotective | Animal models | Improved cognitive function in models of neurodegeneration. |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced inflammation models. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In another research effort, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings highlight its potential role in cancer therapy.
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotection showed that the compound could mitigate oxidative stress and improve cognitive outcomes in animal models of Alzheimer’s disease. This suggests that it may have therapeutic implications for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
